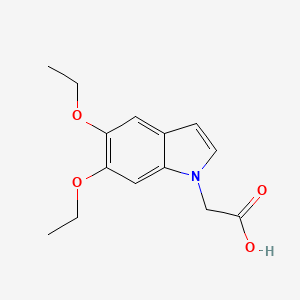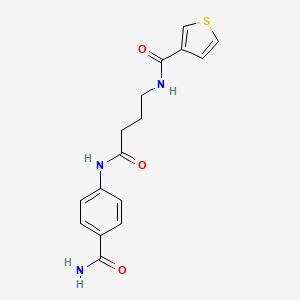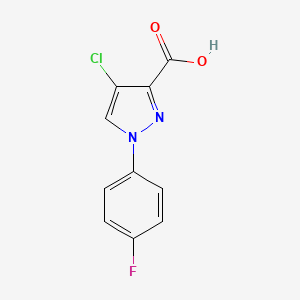
7E-Tetradecen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7E-Tetradecen-2-one is a chemical compound with the molecular formula C14H26O . It is classified as a ketone and is characterized by the presence of a double bond in the E-configuration at the seventh carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7E-Tetradecen-2-one can be achieved through several methods. One common approach involves the conversion of a (Z)-1-halo-4-undecene compound into a nucleophilic reagent, followed by a series of reactions to introduce the ketone functional group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 7E-Tetradecen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7E-Tetradecen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Mechanism of Action
The mechanism of action of 7E-Tetradecen-2-one involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone, binding to receptors and triggering specific behavioral responses in insects. The exact molecular pathways and targets involved in its action are still being studied .
Comparison with Similar Compounds
7Z-Tetradecen-2-one: Similar in structure but with a Z-configuration at the double bond.
Hexadecen-2-one: A longer-chain analog with similar chemical properties.
Dodecen-2-one: A shorter-chain analog with similar reactivity.
Uniqueness: 7E-Tetradecen-2-one is unique due to its specific double bond configuration and chain length, which confer distinct chemical and biological properties. Its role as a pheromone in certain insect species further distinguishes it from other similar compounds .
Properties
CAS No. |
146955-46-6 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(E)-tetradec-7-en-2-one |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8+ |
InChI Key |
ZFQMGOCRWDJUCX-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCC(=O)C |
Canonical SMILES |
CCCCCCC=CCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
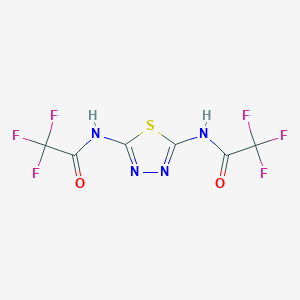
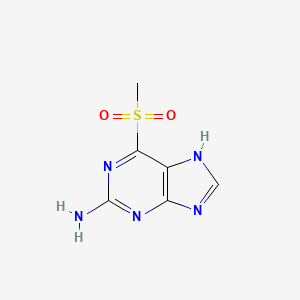
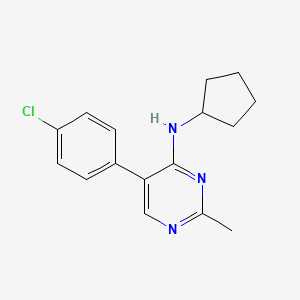

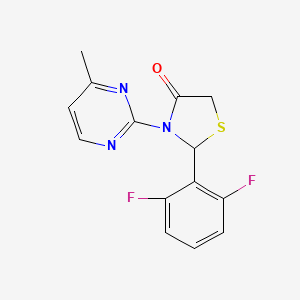
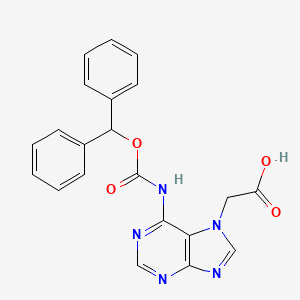
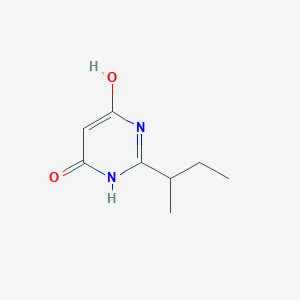
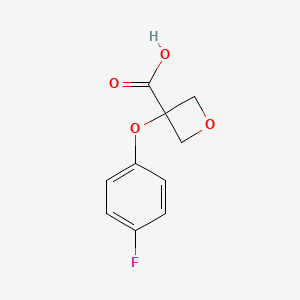
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
